molecular formula C11H14ClNO B1399311 Phenyl(pyrrolidin-3-yl)methanone hydrochloride CAS No. 25503-87-1

Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Cat. No.: B1399311
CAS No.: 25503-87-1
M. Wt: 211.69 g/mol
InChI Key: FFRBGXDYIJFSDK-UHFFFAOYSA-N
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Description

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a chemical compound that features a phenyl group attached to a pyrrolidine ring via a methanone linkage, with the hydrochloride salt form enhancing its solubility and stability. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

Phenyl(pyrrolidin-3-yl)methanone hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can bind to specific receptors and proteins, influencing their activity and function. These interactions are essential for understanding the compound’s potential therapeutic applications and its effects on cellular processes .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. These changes can affect cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, either inhibiting or activating their catalytic activity. This interaction can lead to alterations in metabolic pathways and cellular processes. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to a decrease in its efficacy and potency. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of metabolic pathways and improvement in disease symptoms. At higher doses, this compound can cause toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolites can further interact with other metabolic pathways, influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(pyrrolidin-3-yl)methanone hydrochloride typically involves the reaction of a phenyl-substituted ketone with pyrrolidine under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and N,N-diisopropylethylamine (DIPEA) as a base, with the reaction being facilitated by a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining stringent control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Phenyl(pyrrolidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert the ketone group to an alcohol.

    Substitution: Halogenation or alkylation reactions can modify the phenyl or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I).

Major Products: The major products depend on the specific reaction conditions but can include hydroxylated, halogenated, or alkylated derivatives of the original compound.

Scientific Research Applications

Phenyl(pyrrolidin-3-yl)methanone hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Pyrrolidine derivatives: These include compounds like pyrrolizines and pyrrolidine-2-one, which share the pyrrolidine ring structure.

    Phenyl-substituted ketones: Compounds such as acetophenone and benzophenone, which feature phenyl groups attached to a carbonyl group.

Uniqueness: Phenyl(pyrrolidin-3-yl)methanone hydrochloride is unique due to the combination of the phenyl group and pyrrolidine ring, which can confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

phenyl(pyrrolidin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRBGXDYIJFSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719920
Record name Phenyl(pyrrolidin-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25503-87-1
Record name Phenyl(pyrrolidin-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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